2-(4-methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide
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Overview
Description
2-(4-Methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a complex organic compound that features a methoxyphenyl group, a piperidinyl pyrimidinyl moiety, and an acetamide linkage
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the methoxyphenyl intermediate: This step involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the methoxyphenyl intermediate.
Synthesis of the piperidinyl pyrimidinyl moiety: This involves the reaction of 4-(piperidin-1-yl)pyrimidine with suitable reagents to form the desired moiety.
Coupling reaction: The final step involves coupling the methoxyphenyl intermediate with the piperidinyl pyrimidinyl moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide linkage can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study cellular pathways and molecular targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(4-methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide include:
2-(4-Hydroxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide: This compound has a hydroxyl group instead of a methoxy group.
2-(4-Methoxyphenyl)-N-((4-(morpholin-4-yl)pyrimidin-2-yl)methyl)acetamide: This compound has a morpholinyl group instead of a piperidinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-16-7-5-15(6-8-16)13-19(24)21-14-17-20-10-9-18(22-17)23-11-3-2-4-12-23/h5-10H,2-4,11-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCFODNVEVMBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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